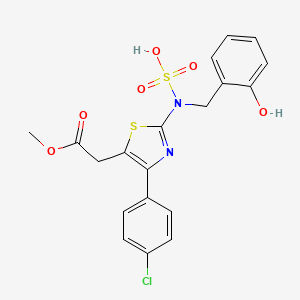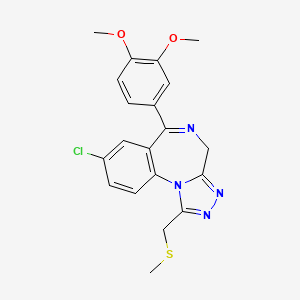
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(3,4-dimethoxyphenyl)-1-((methylthio)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(3,4-dimethoxyphenyl)-1-((methylthio)methyl)- is a complex organic compound that belongs to the class of triazolobenzodiazepines. These compounds are known for their diverse pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine derivatives typically involves the cyclization of appropriate precursors under specific conditions. The preparation of this compound may involve:
Formation of the Triazole Ring: This can be achieved through the reaction of hydrazine derivatives with appropriate aldehydes or ketones.
Benzodiazepine Ring Formation: This step often involves the cyclization of o-phenylenediamine derivatives with suitable electrophiles.
Functional Group Modifications: Introduction of the 8-chloro, 6-(3,4-dimethoxyphenyl), and 1-((methylthio)methyl) groups can be carried out through various substitution reactions.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazole or benzodiazepine rings, potentially altering their pharmacological properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group may yield sulfoxides, while substitution at the chloro position may introduce various functional groups.
科学研究应用
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential as anxiolytic, sedative, and anticonvulsant agents.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine derivatives typically involves interaction with the central nervous system. These compounds may bind to specific receptors, such as the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The molecular targets and pathways involved can vary depending on the specific structure of the compound.
相似化合物的比较
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Alprazolam: Another triazolobenzodiazepine used for its anxiolytic effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
The uniqueness of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(3,4-dimethoxyphenyl)-1-((methylthio)methyl)- lies in its specific functional groups, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the 8-chloro and 6-(3,4-dimethoxyphenyl) groups, along with the 1-((methylthio)methyl) group, may influence its binding affinity and selectivity for various biological targets.
属性
CAS 编号 |
115765-00-9 |
|---|---|
分子式 |
C20H19ClN4O2S |
分子量 |
414.9 g/mol |
IUPAC 名称 |
8-chloro-6-(3,4-dimethoxyphenyl)-1-(methylsulfanylmethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C20H19ClN4O2S/c1-26-16-7-4-12(8-17(16)27-2)20-14-9-13(21)5-6-15(14)25-18(10-22-20)23-24-19(25)11-28-3/h4-9H,10-11H2,1-3H3 |
InChI 键 |
HLGKYSNIPGJMBD-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2=NCC3=NN=C(N3C4=C2C=C(C=C4)Cl)CSC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![14-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,16,18,20,22,26(30),27-tridecaene-11,25-dione](/img/structure/B15189732.png)


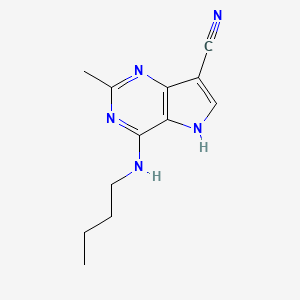
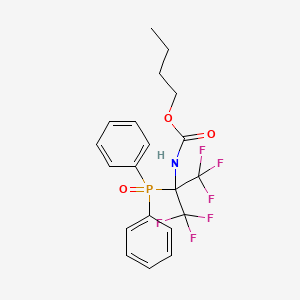

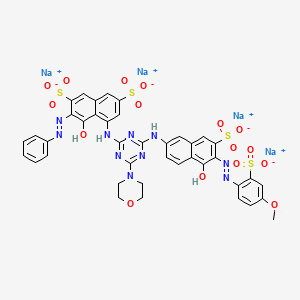

![(E)-but-2-enedioic acid;2-[4-[[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]ethanol](/img/structure/B15189780.png)

